molecular formula C15H13Cl2N5O B2830877 7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-62-6

7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2830877
CAS RN: 338403-62-6
M. Wt: 350.2
InChI Key: XZSKGGNGGUPRLL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to be a part of the privileged structures in medicinal chemistry, which means they are found in a variety of biologically active compounds .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves multicomponent reactions . A common method is the Dimroth rearrangement, which involves the isomerization of heterocycles .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines involves a pyrimidine ring fused with a triazole ring . The specific substituents on the rings can greatly influence the properties and biological activities of the compounds .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be quite diverse, depending on the substituents present on the rings . They can undergo various reactions such as ring opening and closure, and their reactivity can be influenced by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on their specific structure. Factors that can influence these properties include the nature and position of substituents on the rings .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Triazolopyrimidine Derivatives : A study by Prajapati, Vilapara, and Naliapara (2014) demonstrated the synthesis of novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine, showing promising antimicrobial properties against various bacterial and fungal strains (Prajapati, Vilapara, & Naliapara, 2014).

Antitumor and Anti-inflammatory Agents

  • Evaluation as Anti-inflammatory and Analgesic Agents : Farag et al. (2012) synthesized novel quinazolinone derivatives related to triazolopyrimidine, evaluating their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
  • Antitumor Activity and Molecular Docking : Muhammad et al. (2017) researched the synthesis of new morpholinylchalcones and their conversion to triazolopyrimidin-5(1H)-ones, revealing some compounds with significant in vitro activity against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).

Supramolecular Chemistry and Crystal Structures

  • Study of Supramolecular Synthons : Chai et al. (2019) explored the diverse supramolecular synthons formed by 2-substituted 5-morpholinomethylphenyl triazolopyridines in the solid state, providing insights into the structural chemistry relevant for pharmaceutical development (Chai et al., 2019).

Diuretic and Antihypertensive Properties

  • Potential Diuretic Activity : Eisa et al. (1996) prepared derivatives of quinazoline and pyridopyrimidine with structures suggesting potential as diuretic agents (Eisa et al., 1996).
  • Antihypertensive Agent Synthesis : Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, identifying compounds with promising antihypertensive activity (Bayomi et al., 1999).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on their specific structure and the biological target. For example, some derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines and their derivatives continue to be an area of active research due to their potential biological activities . Future research may focus on the design and synthesis of new derivatives, investigation of their biological activities, and exploration of their mechanisms of action .

properties

IUPAC Name

4-[7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O/c16-11-2-1-10(9-12(11)17)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKGGNGGUPRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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